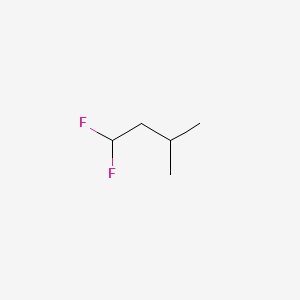
1,1-Difluoro-3-methylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoro-3-methylbutane is an organic compound belonging to the class of alkanes It is characterized by the presence of two fluorine atoms attached to the first carbon atom and a methyl group attached to the third carbon atom in a butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Difluoro-3-methylbutane can be synthesized through several methods. One common approach involves the fluorination of 3-methylbutane using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reagents facilitate the replacement of hydrogen atoms with fluorine atoms under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using similar reagents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-3-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution: Products with different functional groups replacing the fluorine atoms.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of hydrocarbons with reduced fluorine content.
Scientific Research Applications
1,1-Difluoro-3-methylbutane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-difluoro-3-methylbutane involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine can influence the reactivity and stability of the compound, affecting its interactions with other molecules. The pathways involved may include nucleophilic substitution, where the fluorine atoms are replaced by other nucleophiles .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Difluoroethane
- 1,1-Difluoropropane
- 1,1-Difluorobutane
Comparison
1,1-Difluoro-3-methylbutane is unique due to the presence of a methyl group on the third carbon atom, which can influence its reactivity and physical properties compared to other difluoroalkanes. The position of the fluorine atoms and the methyl group can affect the compound’s boiling point, solubility, and chemical behavior .
Properties
CAS No. |
53731-22-9 |
|---|---|
Molecular Formula |
C5H10F2 |
Molecular Weight |
108.13 g/mol |
IUPAC Name |
1,1-difluoro-3-methylbutane |
InChI |
InChI=1S/C5H10F2/c1-4(2)3-5(6)7/h4-5H,3H2,1-2H3 |
InChI Key |
GLBJEBQCIZKKHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















